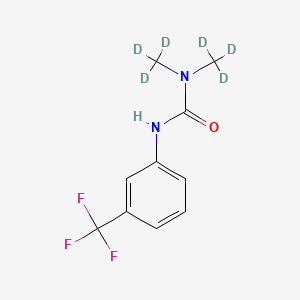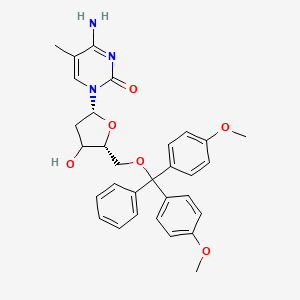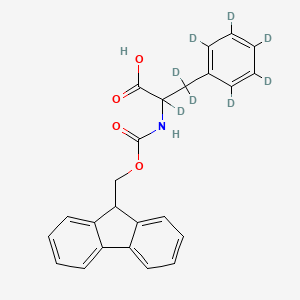
Fmoc-D-Phe-OH-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Phe-OH-d8: Fmoc-D-phenylalanine-d8 , is a deuterated form of Fmoc-D-phenylalanine. This compound is widely used in peptide synthesis due to its stability and ability to protect amino groups during the synthesis process. The deuterium labeling makes it particularly useful in various research applications, including mass spectrometry and nuclear magnetic resonance (NMR) studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of Fmoc-D-Phe-OH-d8 typically involves the protection of the amino group of D-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. The deuterium labeling is introduced during the synthesis of the phenylalanine derivative. The process involves several steps, including:
Fmoc Protection: The amino group of D-phenylalanine is protected using Fmoc chloride in the presence of a base such as sodium bicarbonate.
Deuterium Labeling: The phenylalanine derivative is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium .
Analyse Des Réactions Chimiques
Types of Reactions:
Fmoc-D-Phe-OH-d8 undergoes several types of chemical reactions, including:
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino group.
Peptide Coupling: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under specific conditions, making it useful for isotopic labeling studies
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in dimethylformamide (DMF).
Peptide Coupling: Carbodiimide reagents such as EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.
Deuterium Exchange: Deuterated solvents and catalysts to facilitate the exchange reaction
Major Products Formed:
Fmoc-D-phenylalanine: After deprotection, the free amino acid is obtained.
Peptides: When coupled with other amino acids, various peptides are formed.
Deuterated Derivatives: Depending on the reaction conditions, different deuterated products can be synthesized
Applications De Recherche Scientifique
Chemistry:
Fmoc-D-Phe-OH-d8 is extensively used in peptide synthesis as a building block. Its stability and deuterium labeling make it ideal for studying reaction mechanisms and kinetics using NMR and mass spectrometry .
Biology:
In biological research, this compound is used to synthesize deuterated peptides and proteins. These labeled compounds are crucial for studying protein-protein interactions, enzyme mechanisms, and metabolic pathways .
Medicine:
Deuterated peptides synthesized from this compound are used in drug development and pharmacokinetic studies. The deuterium labeling helps in tracking the distribution and metabolism of drugs in the body .
Industry:
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. Its stability and labeling properties ensure the production of high-quality peptides for clinical use .
Mécanisme D'action
The mechanism of action of Fmoc-D-Phe-OH-d8 primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-phenylalanine, preventing unwanted side reactions during peptide bond formation. The deuterium labeling does not significantly alter the chemical properties of the compound but provides a means to track and study the peptides using NMR and mass spectrometry .
Comparaison Avec Des Composés Similaires
Fmoc-D-phenylalanine (Fmoc-D-Phe-OH): The non-deuterated form of Fmoc-D-Phe-OH-d8.
Fmoc-L-phenylalanine (Fmoc-L-Phe-OH): The L-enantiomer of Fmoc-D-phenylalanine.
Fmoc-L-phenylalanine-d8 (Fmoc-L-Phe-OH-d8): The deuterated form of Fmoc-L-phenylalanine
Uniqueness:
This compound is unique due to its deuterium labeling, which makes it particularly useful for isotopic labeling studies. The D-enantiomer provides different stereochemical properties compared to the L-enantiomer, making it valuable for studying chiral interactions in biological systems .
Propriétés
Formule moléculaire |
C24H21NO4 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/i1D,2D,3D,8D,9D,14D2,22D |
Clé InChI |
SJVFAHZPLIXNDH-XTLNFGAXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
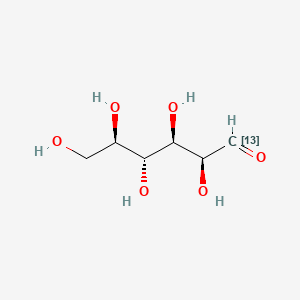
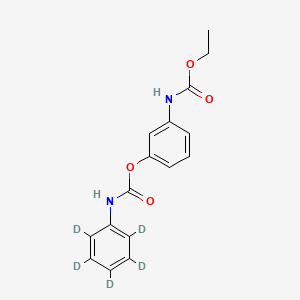
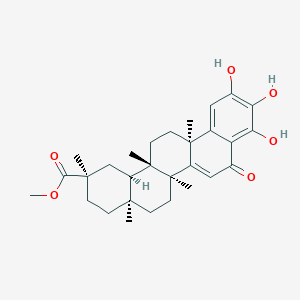
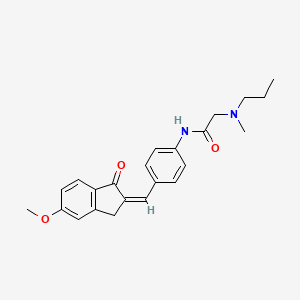
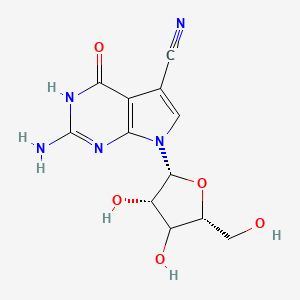
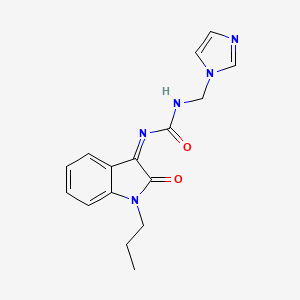
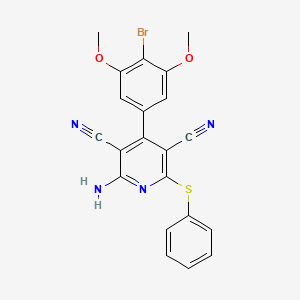
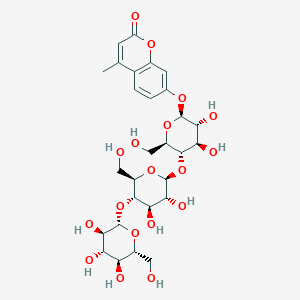
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
